

Computational Modeling of 4-(2-Methylanilino)phenol: Structural Insights & Reactivity Protocols

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Compound of Interest

Compound Name: 4-(2-Methylanilino)phenol

CAS No.: 23197-53-7

Cat. No.: B1590630

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Executive Summary & Molecular Architecture

4-(2-Methylanilino)phenol (also known as 4-hydroxy-2'-methyldiphenylamine) represents a critical scaffold in the family of redox indicators and arylamine antioxidants. Structurally, it consists of a phenol ring linked via a secondary amine bridge to an ortho-toluidine moiety.

For researchers, the modeling of this compound presents a specific challenge: the "Ortho-Effect." The steric hindrance introduced by the methyl group at the 2'-position forces the diphenylamine skeleton out of planarity. This torsion angle critically regulates the

-conjugation between the rings, thereby modulating the oxidation potential (HOMO energy) and the stability of the resulting radical species.

This guide provides a rigorous, step-by-step computational protocol to model this molecule, moving from conformational searching to electronic property prediction and mechanistic validation.

Computational Strategy & Methodology

To achieve high-fidelity results that correlate with experimental redox potentials and spectroscopic data, a Density Functional Theory (DFT) approach is recommended.

Level of Theory Selection

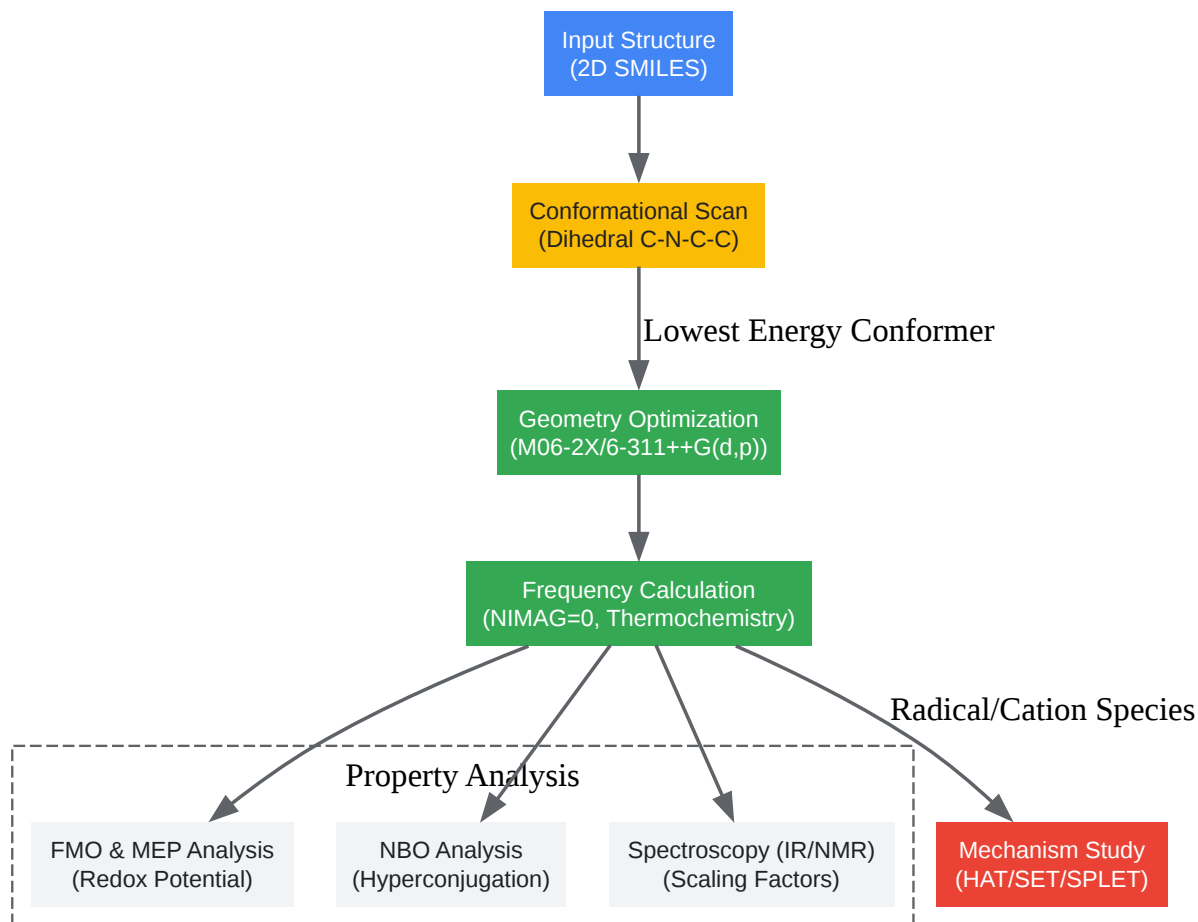
- Functional:M06-2X (Global Hybrid Meta-GGA).
 - Rationale: Unlike the standard B3LYP, M06-2X is parameterized to capture medium-range correlation energy and dispersion forces (

 -

 stacking), which are dominant in diphenylamine crystal packing and protein-ligand interactions. It also provides superior accuracy for thermochemistry (Bond Dissociation Enthalpies).
- Basis Set:6-311++G(d,p).[1]
 - Rationale: The diffuse functions (++) are mandatory for describing the lone pairs on Oxygen and Nitrogen and the anionic character of deprotonated species. Polarization functions (d,p) are essential for the aromatic rings and the amine bridge.
- Solvation Model:SMD (Solvation Model based on Density).
 - Rationale: As this molecule is often used in aqueous or alcoholic solutions (redox titrations), implicit solvation is necessary to stabilize the zwitterionic or charged intermediate states.

Protocol Workflow

The following diagram outlines the logical flow for a complete characterization study.



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Figure 1: Computational workflow for the structural and electronic characterization of **4-(2-Methylanilino)phenol**.

Structural Analysis: The "Ortho-Twist"

The defining geometric feature of **4-(2-Methylanilino)phenol** is the torsion angle around the central nitrogen atom.

Conformational Scanning Protocol

The methyl group at position 2' creates steric repulsion with the amine hydrogen and the phenolic ring protons. You must perform a Relaxed Potential Energy Surface (PES) Scan to

find the global minimum.

- Scan Coordinate: Dihedral angle

(C

-N-C

-C

).

- Step Size: 10 degrees (0° to 360°).
- Expected Outcome: The global minimum will likely exhibit a "twisted" geometry (dihedral 40-60°) rather than a planar one. This twist breaks the full conjugation, slightly raising the HOMO energy and making the amine nitrogen more pyramidal than planar.

Key Geometric Parameters (Validation Metrics)

Compare your optimized values against these standard ranges for diphenylamines to ensure model validity:

- C-N Bond Lengths: 1.38 - 1.41 Å (Partial double bond character due to resonance).
- C-N-C Bond Angle: 126° - 129° (sp hybridization).
- N-H Bond Length: ~1.01 Å.
- O-H Bond Length: ~0.96 Å.

Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The reactivity of **4-(2-Methylanilino)phenol** is governed by its HOMO (Highest Occupied Molecular Orbital).

- HOMO Location: Predominantly localized on the phenol ring and the amine nitrogen. This confirms that oxidation will initiate at the phenol/amine center.
- LUMO Location: Distributed across the biphenyl system, often shifting towards the tolyl ring.
- Band Gap (): A lower band gap (compared to phenol) indicates "softer" character and higher antioxidant activity.

Molecular Electrostatic Potential (MEP)

Generate an MEP map to visualize reactive sites:

- Red Regions (Negative Potential): The Phenolic Oxygen and Amine Nitrogen. These are the sites for electrophilic attack or proton acceptance.
- Blue Regions (Positive Potential): The Hydroxyl Proton and Amine Proton. These are the sites for nucleophilic attack (H-bond donors).

Antioxidant Mechanism: Bond Dissociation Enthalpy (BDE)

The primary function of this molecule is Hydrogen Atom Transfer (HAT).[2] You must calculate the BDE for both the O-H and N-H bonds to determine which is the active antioxidant site.

Protocol:

- Optimize the neutral molecule ().
- Optimize the radical species () formed by removing H from Oxygen.
- Optimize the radical species () formed by removing H from Nitrogen.

- Calculate BDE:

(Note:

at 298K is approx -0.50 Hartrees or exactly -313.93 kcal/mol in enthalpy).

Prediction: The O-H BDE is typically lower (approx. 78-85 kcal/mol) than the N-H BDE, making the phenolic OH the primary radical scavenging site. The resulting phenoxy radical is stabilized by resonance delocalization onto the nitrogen lone pair.

Spectroscopic Validation

To validate your model against experimental samples, simulate the following spectra.

Vibrational Spectroscopy (IR/Raman)

- O-H Stretch: Look for a band around 3600 cm
(free) or 3300-3400 cm
(H-bonded).
- N-H Stretch: Typically sharp, around 3400-3450 cm
.
- Scaling Factor: For M06-2X/6-311++G(d,p), multiply raw frequencies by 0.946 to correct for anharmonicity.

NMR chemical Shifts

Use the GIAO (Gauge-Independent Atomic Orbital) method.

- Reference: Calculate TMS (Tetramethylsilane) at the same level of theory.
- Shift (
)
.

- Diagnostic Signal: The methyl protons on the tolyl ring should appear as a singlet around 2.1 - 2.3 ppm. The shielding of the ortho protons on the phenol ring will be sensitive to the twist angle.

Biological Context & Docking (For Drug Development)

If exploring this molecule as a pharmaceutical lead (e.g., COX inhibitor or neuroprotective agent), molecular docking is the next step.

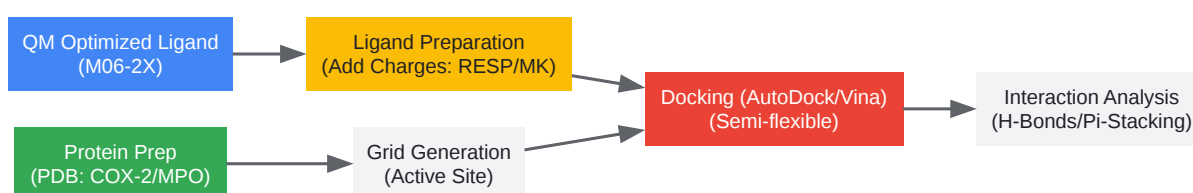
Target Identification

Given its structure, potential targets include:

- Cyclooxygenase-2 (COX-2): The phenol moiety mimics Tyr-385 or binds in the hydrophobic channel.
- Myeloperoxidase (MPO): As a substrate for peroxidase activity.

Docking Workflow

The following diagram illustrates the integration of QM-derived ligands into a docking pipeline.



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Figure 2: Integration of Quantum Mechanical (QM) ligand optimization into molecular docking workflows.

References

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